molecular formula C11H6F6N2O4 B11094436 3,4-Bis[(trifluoroacetyl)amino]benzoic acid

3,4-Bis[(trifluoroacetyl)amino]benzoic acid

Cat. No.: B11094436
M. Wt: 344.17 g/mol
InChI Key: MFORGBCIAUFSBE-UHFFFAOYSA-N
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Description

3,4-Bis[(trifluoroacetyl)amino]benzoic acid is an organic compound characterized by the presence of trifluoroacetyl groups attached to the amino groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[(trifluoroacetyl)amino]benzoic acid typically involves the reaction of 3,4-diaminobenzoic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[(trifluoroacetyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroacetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3,4-Bis[(trifluoroacetyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-Bis[(trifluoroacetyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl groups can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation or cancer, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 3,4-Bis(trifluoromethyl)benzoic acid
  • 4-{[(Trifluoroacetyl)amino]methyl}benzoic acid

Uniqueness

3,4-Bis[(trifluoroacetyl)amino]benzoic acid is unique due to the presence of two trifluoroacetyl groups, which impart distinct chemical properties such as increased lipophilicity and enhanced stability. These properties make it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H6F6N2O4

Molecular Weight

344.17 g/mol

IUPAC Name

3,4-bis[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C11H6F6N2O4/c12-10(13,14)8(22)18-5-2-1-4(7(20)21)3-6(5)19-9(23)11(15,16)17/h1-3H,(H,18,22)(H,19,23)(H,20,21)

InChI Key

MFORGBCIAUFSBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

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